molecular formula C14H16ClNO4S B14714268 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride CAS No. 6633-95-0

6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride

Cat. No.: B14714268
CAS No.: 6633-95-0
M. Wt: 329.8 g/mol
InChI Key: FZZLKBDEGCRLMW-UHFFFAOYSA-N
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Description

6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a sulfonyl chloride group attached to a hexane chain, which is further connected to an isoindole ring with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with an appropriate isoindole derivative. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

    Reduction Reactions: The oxo groups on the isoindole ring can be reduced under specific conditions to form hydroxyl groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and reduced or oxidized derivatives of the original compound.

Scientific Research Applications

6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The oxo groups on the isoindole ring can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid: This compound is similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.

    N-(6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea: This compound features a thiourea group instead of a sulfonyl chloride, leading to different reactivity and applications.

    (1,1’-Biphenyl)-4-yl 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoate: This ester derivative has different solubility and reactivity properties compared to the sulfonyl chloride compound.

Uniqueness

The uniqueness of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride lies in its combination of a sulfonyl chloride group with an isoindole ring, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

6633-95-0

Molecular Formula

C14H16ClNO4S

Molecular Weight

329.8 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonyl chloride

InChI

InChI=1S/C14H16ClNO4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

FZZLKBDEGCRLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)Cl

Origin of Product

United States

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